N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide
CAS No.:
Cat. No.: VC8642421
Molecular Formula: C15H18N4O4S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide -](/images/structure/VC8642421.png)
Specification
Molecular Formula | C15H18N4O4S |
---|---|
Molecular Weight | 350.4 g/mol |
IUPAC Name | N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-methoxyacetamide |
Standard InChI | InChI=1S/C15H18N4O4S/c1-10-8-14(17-11(2)16-10)19-24(21,22)13-6-4-12(5-7-13)18-15(20)9-23-3/h4-8H,9H2,1-3H3,(H,18,20)(H,16,17,19) |
Standard InChI Key | OBXYDFDMPBOMKM-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Introduction
Synthesis and Characterization
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide typically involves the reaction of appropriate precursors, such as sulfamoyl chlorides and amines, under controlled conditions. Characterization of this compound can be achieved through various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Biological Activities and Potential Applications
While specific biological activities of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide have not been extensively reported, compounds with similar structural features often exhibit antimicrobial and anticancer properties. The sulfamoyl and pyrimidine groups are known to interact with biological targets, potentially inhibiting enzymes involved in disease progression.
Comparison with Related Compounds
Compounds structurally similar to N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sulfamethoxazole | Sulfonamide + pyrimidine | Widely used antibiotic |
Chromenone derivatives | Chromone core | Varied biological applications |
2-Aminobenzothiazole | Benzothiazole + amine | Anticancer properties |
These compounds highlight the diversity of biological activities achievable through modifications in chemical structure.
Future Research Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume